1-CYCLOHEXYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE
Overview
Description
1-CYCLOHEXYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of cyclohexyl, piperazine, and benzodioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques is crucial in the industrial setting to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOHEXYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
1-CYCLOHEXYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Another related compound with potential biological activities.
6-Nitro-1,4-benzodioxane: A nitro-substituted derivative with distinct chemical and biological properties.
Uniqueness: 1-CYCLOHEXYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE is unique due to the presence of the cyclohexyl and piperazine groups, which confer specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-19(15-6-7-17-18(14-15)24-13-12-23-17)21-10-8-20(9-11-21)16-4-2-1-3-5-16/h6-7,14,16H,1-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLWBYZFAGCVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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